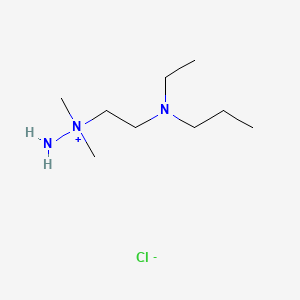
EINECS 242-755-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 242-755-0 is a chemical compound with the molecular formula C9H24ClN3 and a molecular weight of 209.75996 g/mol . This compound is known for its unique structure, which includes an ethylpropylamino group and a dimethylhydrazinium chloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 242-755-0 typically involves the reaction of ethylpropylamine with 1,1-dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 242-755-0 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines and hydrazines.
Substitution: Formation of substituted hydrazinium compounds.
Applications De Recherche Scientifique
EINECS 242-755-0 is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of EINECS 242-755-0 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanamine, N-ethyl-: Similar in structure but lacks the dimethylhydrazinium chloride moiety.
Ethylpropylamine: Shares the ethylpropylamino group but differs in overall structure.
Uniqueness
EINECS 242-755-0 is unique due to its combination of an ethylpropylamino group and a dimethylhydrazinium chloride moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for specific scientific and industrial applications .
Propriétés
Numéro CAS |
19014-41-6 |
|---|---|
Formule moléculaire |
C9H24ClN3 |
Poids moléculaire |
209.762 |
Nom IUPAC |
amino-[2-[ethyl(propyl)amino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H24N3.ClH/c1-5-7-11(6-2)8-9-12(3,4)10;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WFFPWUJDOLBPSL-UHFFFAOYSA-M |
SMILES |
CCCN(CC)CC[N+](C)(C)N.[Cl-] |
Synonymes |
1-[2-(ethylpropylamino)ethyl]-1,1-dimethylhydrazinium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















